3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- The 3-methylphenyl group exhibits a singlet at δ 2.35–2.45 ppm for the methyl protons, with aromatic resonances split into multiplets (δ 6.8–7.5 ppm) due to meta-substitution.
- The 4-bromophenyl ring shows characteristic doublets (δ 7.3–7.6 ppm, J = 8.5 Hz) for the ortho-coupled protons.
- The methylene sulfanyl linker (–SCH₂–) appears as a triplet (δ 3.8–4.1 ppm) coupled to adjacent protons.
¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak at m/z 496.4 ([M]⁺), consistent with the molecular formula C₂₂H₁₈BrN₅O₂S.
- Characteristic fragmentation patterns:
Comparative Structural Analysis with Related Triazolopyridine Derivatives
The structural uniqueness of this compound becomes evident when compared to analogs such as:
- N-benzyl-2-(2-((4-bromophenyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydro-triazolo[4,3-a]pyridine-6-carboxamide :
- Replaces the 3-methylphenyl group with a benzyl moiety.
- Introduces a ketone at position 3, reducing aromaticity compared to the sulfanyl-substituted target compound.
(4R,5S)-N-(4-bromophenyl)-3-oxo-4,5-diphenylpyrazolidine-1-carboxamide :
- Features a pyrazolidine ring instead of triazolopyridine.
- Demonstrates how heterocycle choice affects hydrogen bonding capacity and planarity.
6-bromo-3-(pyridine-4-yl)-triazolo[4,3-a]pyridine :
- Lacks the extended sulfanyl-carbamoyl side chain.
- Shows smaller unit cell volume (1241.62 ų vs. predicted ~1324 ų for the target compound), highlighting the steric impact of substituents.
The sulfanyl linker in the target compound enhances hydrophobic interactions compared to oxygenated analogs, while the 3-methylphenyl group provides steric bulk that may influence crystal packing and solubility.
Properties
IUPAC Name |
3-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O2S/c1-14-3-2-4-18(11-14)25-21(30)15-5-10-19-26-27-22(28(19)12-15)31-13-20(29)24-17-8-6-16(23)7-9-17/h2-12H,13H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKWUOGAXVCAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)Br)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with the triazolopyridine intermediate.
Attachment of the Methylphenyl Group: The methylphenyl group is attached through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Assembly: The final compound is assembled by linking the carbamoylmethylsulfanyl group to the triazolopyridine core, often through a thiol-ene reaction or similar sulfur-based coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has shown promise in preliminary studies as an inhibitor of certain enzymes, which could make it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic effects. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating diseases such as cancer or infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to a therapeutic effect. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Analysis
The compound’s closest structural analogs include heterocyclic cores like furo[2,3-b]pyridine (as seen in ) and derivatives with halogenated aryl groups. Key differences are highlighted below:
Table 1: Structural and Estimated Property Comparison
*Compound from : 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide .
Key Observations:
Core Heterocycle :
- The triazolo[4,3-a]pyridine core in the target compound introduces nitrogen-rich aromaticity, enhancing hydrogen-bonding capacity compared to the oxygen-containing furopyridine core in . This may improve interactions with polar binding pockets in biological targets.
Bromine’s electron-withdrawing effects may also stabilize aromatic interactions in target binding.
Functional Group Variations: The sulfanyl-carbamoyl methyl group in the target compound may confer metabolic resistance compared to the oxadiazole group in , which is prone to enzymatic hydrolysis.
Pharmacokinetic Implications :
Research Findings and Limitations
While direct biological data for the target compound are unavailable in the provided evidence, structural analysis and comparisons with analogs like the compound suggest:
- Advantages : The triazolo[4,3-a]pyridine core and bromophenyl group may improve target selectivity and durability in vivo compared to fluorine-based analogs.
- Challenges : High molecular weight (>500 g/mol) and lipophilicity may limit compliance with Lipinski’s rules, necessitating formulation optimization.
Further studies are required to validate these hypotheses, including synthetic accessibility assays, in vitro binding studies, and ADMET profiling.
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazole ring : A five-membered ring containing three nitrogen atoms, known for its role in various biological activities.
- Pyridine moiety : Contributes to the molecule's ability to interact with biological targets.
- Bromophenyl group : Often associated with increased biological activity due to the presence of halogens.
Molecular Formula
The molecular formula for this compound is .
Research indicates that compounds similar to 3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide may exhibit several biological activities, including:
- Antitumor Activity : Studies have shown that triazole derivatives can inhibit tumor cell proliferation. The specific interactions at the molecular level often involve the inhibition of key enzymes or pathways involved in cancer cell growth.
- Antimicrobial Properties : Compounds with similar structures have demonstrated activity against various bacterial strains, including Helicobacter pylori.
- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties in models of neurodegenerative diseases such as Huntington's disease. They may inhibit polyglutamine aggregation and reduce neuronal death.
Case Studies
- Antitumor Studies : A study published in Proceedings of the National Academy of Sciences highlighted a related compound's ability to inhibit polyglutamine aggregation in neurons, suggesting potential therapeutic applications in neurodegenerative diseases .
- Antimicrobial Activity : Research on 3-formylchromones indicated that certain derivatives exhibited significant cytotoxicity against tumor cells while also showing inhibitory effects against Helicobacter pylori and urease enzymes .
- Neuroprotection : In vivo studies demonstrated that triazole derivatives can suppress neurodegeneration in animal models, providing a basis for further exploration into their use as neuroprotective agents .
Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | Triazole derivatives | Inhibition of tumor cell proliferation |
| Antimicrobial | 3-formylchromones | Activity against Helicobacter pylori |
| Neuroprotective | Polyglutamine inhibitors | Reduction in neuronal death |
Q & A
Q. What are the standard synthetic routes for preparing this triazolopyridine derivative?
The synthesis typically involves multi-step reactions starting from pyridine or triazole precursors. Key steps include:
- Cyclization : Formation of the [1,2,4]triazolo[4,3-a]pyridine core via hydrazine derivatives reacting with ortho-esters under reflux conditions (e.g., ethanol, 80–90°C) .
- Substitution : Introduction of the sulfanyl-acetamide moiety via nucleophilic displacement using mercaptoacetamide derivatives in polar aprotic solvents like DMF .
- Carbamoylation : Coupling the 4-bromophenyl carbamoyl group using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Characterization relies on 1H/13C NMR (e.g., δ 8.76 ppm for triazole protons) and HRMS to confirm molecular ion peaks .
Q. How is the compound purified and characterized post-synthesis?
- Purification : Column chromatography (silica gel, eluent: CH2Cl2/MeOH gradient) or recrystallization from ethanol/water mixtures .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .
- Structural confirmation : FTIR for functional groups (e.g., C=O at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹) and X-ray crystallography (if crystals are obtainable) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–120°C), solvent polarity (DMF vs. DMSO), and catalyst loading (e.g., Pd for coupling steps). For example, triazole cyclization achieves >70% yield at 90°C in ethanol .
- Kinetic monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation (e.g., hydrazine intermediates) to terminate reactions at optimal conversion .
- Byproduct mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) or optimize stoichiometry (e.g., 1.2 equiv. of methyl ortho-ester for cyclization) .
Q. What computational strategies predict the compound’s biological targets and binding modes?
- Molecular docking : Use AutoDock Vina to model interactions with kinase targets (e.g., PfPK7 for antimalarial studies). The sulfonamide group shows hydrogen bonding with ATP-binding pockets .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Key interactions include π-π stacking between the triazole ring and hydrophobic residues .
- QSAR modeling : Train models on analogs (e.g., triazolopyridine sulfonamides) to correlate substituents (e.g., bromophenyl) with IC50 values against specific enzymes .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell line (e.g., HepG2 vs. HEK293), incubation time (24–72 hr), and solvent (DMSO concentration ≤0.1%) .
- Metabolic stability testing : LC-MS/MS quantifies degradation products in microsomal assays to distinguish intrinsic activity from artifactual results .
- Orthogonal validation : Confirm target engagement via SPR (binding affinity) and cellular thermal shift assays (CETSA) .
Methodological Challenges
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify substituents systematically (e.g., replace 4-bromophenyl with 4-Cl or 4-F; vary methylphenyl to ethylphenyl) .
- Biological profiling : Test analogs in enzyme inhibition assays (e.g., malarial PfPK7 IC50) and cytotoxicity screens (e.g., MTT assay on mammalian cells) .
- 3D-QSAR : CoMFA/CoMSIA models map electrostatic/hydrophobic fields to activity cliffs .
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations (e.g., 10% HP-β-CD) to enhance solubility without disrupting cell membranes .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
